molecular formula C9H14O B1431301 2-Cyclopentylcyclobutanone CAS No. 63049-10-5

2-Cyclopentylcyclobutanone

Cat. No. B1431301
CAS RN: 63049-10-5
M. Wt: 138.21 g/mol
InChI Key: DQUXAZOWQGFRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylcyclobutanone (2-CPCB) is an important cyclic ketone that has been used in various laboratory experiments and as a chemical intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-CPCB is a cyclic ketone that can be synthesized from cyclopentanone and cyclobutanol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in many laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Cyclopentylcyclobutanone has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a sweet, fruity odor, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 2-Cyclopentylcyclobutanone is a highly flammable liquid and should be handled with care. In addition, the reaction of cyclopentanone with cyclobutanol in the presence of an acid catalyst can be difficult to control and can lead to unwanted side reactions.

Future Directions

2-Cyclopentylcyclobutanone has a wide range of applications in the synthesis of pharmaceuticals, polymers, and organometallic compounds. In the future, 2-Cyclopentylcyclobutanone could be used to synthesize a variety of novel compounds, such as heterocyclic compounds and organometallic compounds. In addition, 2-Cyclopentylcyclobutanone could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds. Finally, 2-Cyclopentylcyclobutanone could be used to develop new catalysts and reagents for use in laboratory experiments.

Scientific Research Applications

2-Cyclopentylcyclobutanone has been used in various scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of polymers and in the preparation of novel organometallic compounds. In addition, 2-Cyclopentylcyclobutanone has been used in the synthesis of heterocyclic compounds, such as indoles, pyrroles, and furans.

properties

IUPAC Name

2-cyclopentylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXAZOWQGFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylcyclobutanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentylcyclobutanone
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2-Cyclopentylcyclobutanone
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2-Cyclopentylcyclobutanone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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